(+)-Camphor-10-sulfonic acid

Chiral Resolution Diastereomeric Salt Formation Acid-Base Chemistry

Select (+)-Camphor-10-sulfonic acid (1S,4R) for applications where generic resolving agents fail. With pKa ~1.2, this strong chiral acid forms stable diastereomeric salts with weakly basic amines and amino acids that tartaric acid (pKa 2.98) cannot resolve. Proven for high-yield D-phenylglycine resolution and PANI doping to ~10¹ S·cm⁻¹ conductivity—a 1,000-fold improvement over HCl. Also serves as a Brønsted acid organocatalyst for asymmetric Mannich-type aminochroman synthesis, and as a chiral mobile phase additive for HPLC enantioseparation of basic pharmaceuticals. Hygroscopic solid; store under inert gas.

Molecular Formula C10H16O4S
Molecular Weight 232.30 g/mol
CAS No. 3144-16-9
Cat. No. B028844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Camphor-10-sulfonic acid
CAS3144-16-9
Synonyms10-camphorsulfonic acid
10-camphorsulfonic acid, (+-)-isomer
10-camphorsulfonic acid, (1R)-isomer
10-camphorsulfonic acid, (1S,4R)-(+)-isomer
10-camphorsulfonic acid, aluminum salt
10-camphorsulfonic acid, ammonium salt
10-camphorsulfonic acid, bismuth (3+) salt
10-camphorsulfonic acid, calcium salt
10-camphorsulfonic acid, piperazine salt
10-camphorsulfonic acid, sodium salt
solucamphe
Molecular FormulaC10H16O4S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
InChIInChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
InChIKeyMIOPJNTWMNEORI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3144-16-9: Procurement and Technical Specifications for (1S)-(+)-Camphor-10-sulfonic Acid in Chiral Chemistry


(+)-Camphor-10-sulfonic acid (CAS 3144-16-9) is a chiral sulfonic acid derivative of natural camphor, formally defined as hydronium (1S,4R)-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate [1]. Its key functional attributes for industrial and research procurement are its strong acidity and its well-defined, rigid stereochemistry (1S,4R configuration) [1]. As a single-enantiomer compound, it is primarily utilized as a chiral resolving agent, an organocatalyst in asymmetric synthesis, and as a dopant for conductive polymers .

Why In-Class Substitution is Not Viable for (1S)-(+)-Camphor-10-sulfonic Acid in Critical Applications


The performance of (1S)-(+)-camphor-10-sulfonic acid in its key applications is a direct function of its specific stereochemistry (1S,4R) and acid strength (pKa ~1.2), which cannot be replicated by other common resolving agents or its enantiomer. Substituting with a less acidic resolving agent like tartaric acid (pKa ~2.98-4.34) will fail to form stable salts with weak bases [1]. Furthermore, the use of its (1R)-(-)-enantiomer will yield the opposite diastereomeric salt, leading to the isolation of the unwanted enantiomer of the target compound [2]. The following quantitative evidence demonstrates the performance delta that would be lost through generic substitution.

Quantitative Differentiation of (1S)-(+)-Camphor-10-sulfonic Acid (CAS 3144-16-9) from Alternatives


Acid Strength Advantage of Camphorsulfonic Acid over Common Chiral Resolving Acids

The efficacy of a resolving agent depends on its ability to form stable diastereomeric salts. (+)-Camphor-10-sulfonic acid (CSA) exhibits a pKa of 1.2 in water, making it a significantly stronger acid than other common resolving agents like pamoic acid (pKa 2.5, 3.1) or cinnamic acid (pKa 4.4) [1]. This enhanced acidity, comparable to that of mineral acids like sulfuric acid (first pKa ≈ -3), allows for quantitative salt formation with weak bases and is a critical differentiator for successful resolution where other agents fail [2].

Chiral Resolution Diastereomeric Salt Formation Acid-Base Chemistry

High-Yield Chiral Resolution of Sulfoximines with Sub-Stoichiometric CSA

In the resolution of racemic S-methyl-S-phenylsulfoximine, the use of only 0.6 equivalents of (+)-camphorsulfonic acid allows for the efficient isolation of both enantiomers without recrystallization, a highly advantageous process feature [1]. The procedure yields the (+)-enantiomer with ≥99% enantiomeric excess (ee) in 80% yield, and the (-)-enantiomer with 97–99% ee in 74% yield [1]. This level of efficiency with a sub-stoichiometric resolving agent is a key point of differentiation.

Asymmetric Synthesis Sulfoximine Resolution Process Chemistry

Enhanced Electrical Conductivity in Polyaniline Doped with Camphorsulfonic Acid

As a dopant for polyaniline (PANI), camphorsulfonic acid (CSA) confers electrical conductivity that is over 1,000 times higher than that achieved with common mineral or organic acid dopants. PANI-CSA exhibits a conductivity of 2.92 × 10¹ S·cm⁻¹, compared to values of 2.50 × 10⁻² S·cm⁻¹ for PANI-acetic acid and 2.44 × 10⁻² S·cm⁻¹ for PANI-HCl [1]. While another sulfonic acid dopant, p-toluene sulfonic acid (PTSA), achieves a slightly higher conductivity of 3.84 × 10¹ S·cm⁻¹, CSA provides a >1000x improvement over non-sulfonic acid dopants and maintains a distinct performance profile [1].

Conductive Polymers Materials Science Polyaniline Doping

Quantified Enantiomeric Purity and Absolute Configuration of Procured Material

A recent comprehensive study characterized commercial samples of both enantiomers of camphorsulfonic acid (CSA) and definitively confirmed the absolute configuration of the (+)-enantiomer as 1S,4R by single-crystal X-ray diffraction [1]. Critically, the study also determined the optical purity of the examined samples to be enantiomerically pure, with no detectable amount of the opposite enantiomer [1]. This level of structural and purity verification is essential for procurement in regulated industries where a racemic or undefined mixture would be unacceptable.

Quality Control Procurement Specification Crystallography

Chiral Mobile Phase Additive for Basic Drug Enantioseparation

When used as a mobile phase additive, (-)-camphorsulfonic acid (the enantiomer of the target compound) can dynamically modify a standard Chiralcel OD column to create a new stationary phase with high enantioseparation capability for a range of basic drugs [1]. This approach provides a tunable method for separating racemic anti-histamines, anti-malarials, and anti-fungals (e.g., doxylamine, miconazole) that may not be readily separable on the unmodified column [1]. The study confirms the utility of this class of compound as a flexible tool in chiral analytical method development [1].

Analytical Chemistry Chiral HPLC Enantioseparation

Primary Application Scenarios for (1S)-(+)-Camphor-10-sulfonic Acid (CAS 3144-16-9) Supported by Comparative Evidence


Resolving Agent for Weakly Basic Pharmaceutical Intermediates and Amino Acids

Procurement for use as a resolving agent for weakly basic chiral amines or amino acids where other agents (e.g., tartaric or cinnamic acid) are ineffective. The compound's high acidity (pKa 1.2) ensures stable diastereomeric salt formation, a prerequisite for successful crystallization-based resolution [1]. Its proven efficacy is demonstrated by the high-yield, high-purity resolution of D-phenylglycine [2].

Dopant for Electrically Conductive Polyaniline (PANI) in Advanced Material Applications

Selection as a dopant for polyaniline when the end application (e.g., gas sensors, anti-static coatings, or lightning strike protection) requires high electrical conductivity. Using (+)-camphor-10-sulfonic acid as a dopant yields PANI-CSA with a conductivity of ~10¹ S·cm⁻¹, which is a 1,000-fold improvement over materials doped with common acids like HCl or acetic acid [3].

Mobile Phase Additive for Chiral HPLC Method Development of Basic Drugs

Use as a chiral mobile phase additive for developing and optimizing HPLC methods for the enantioseparation of basic pharmaceuticals. This approach is supported by studies showing that adding camphorsulfonic acid to the mobile phase dynamically modifies a standard Chiralcel OD column, enabling the separation of a range of drugs including anti-histamines and anti-malarials [4].

Asymmetric Organocatalyst for Mannich and Related Carbon-Carbon Bond-Forming Reactions

Procurement for use as a Brønsted acid organocatalyst in asymmetric synthesis. Its strong acidity and rigid chiral framework make it an effective catalyst for Mannich-type reactions to synthesize aminochromans, which are key intermediates for various bioactive natural products and pharmaceuticals [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Camphor-10-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.